1-cyclohexyl-1H-benzimidazole-2-thiol

Description

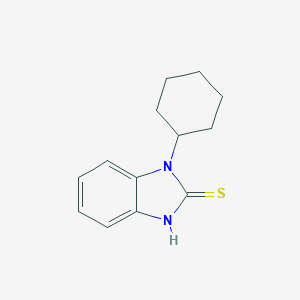

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPHNYFVOAAXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Cyclohexyl-1H-benzimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexyl-1H-benzimidazole-2-thiol is a heterocyclic compound featuring a benzimidazole core N-substituted with a cyclohexyl group and bearing a thiol group at the 2-position. This molecule belongs to the broader class of benzimidazole-2-thiols, which are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the bulky, lipophilic cyclohexyl group at the N1 position and the reactive thiol group at the C2 position imparts distinct physicochemical and biological characteristics to the molecule. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, structure, spectral characteristics, and potential applications, with a focus on insights relevant to drug discovery and development.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a fused benzene and imidazole ring system. A cyclohexyl substituent is attached to one of the nitrogen atoms of the imidazole ring, and a thiol group is attached to the C2 carbon of the imidazole ring. The compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable in the solid state for related benzimidazole-2-thiones.

IUPAC Name: 1-cyclohexyl-1,3-dihydro-2H-benzimidazole-2-thione

Synonyms: this compound

CAS Number: 2032-48-6

Molecular Formula: C₁₃H₁₆N₂S

Molecular Weight: 232.34 g/mol

Synthesis

The synthesis of this compound typically follows the general and well-established route for the preparation of N-substituted benzimidazole-2-thiols. This involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a thiocarbonyl source.

General Synthetic Pathway

The primary synthetic route involves the reaction of N-cyclohexyl-o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the benzimidazole-2-thione ring system.

Alternatively, potassium O-ethyldithiocarbonate (potassium xanthate) can be employed as a less hazardous substitute for carbon disulfide.

Figure 1. General synthetic scheme for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

N-cyclohexyl-o-phenylenediamine

-

Carbon disulfide (or Potassium O-ethyldithiocarbonate)

-

Potassium hydroxide

-

Ethanol (absolute)

-

Hydrochloric acid (for acidification)

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-cyclohexyl-o-phenylenediamine and a molar excess of potassium hydroxide in absolute ethanol.

-

Addition of Carbon Disulfide: To the stirred solution, add a slight molar excess of carbon disulfide dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.

-

Precipitation: Dissolve the residue in water and filter to remove any insoluble impurities. Acidify the filtrate with hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties based on its structure and data from related compounds.

| Property | Value |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and DMSO; sparingly soluble in water. |

| pKa | Not reported. The thiol group is expected to be acidic, and the imidazole nitrogen atoms are basic. |

| logP | Predicted to be moderately lipophilic due to the cyclohexyl group. |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a complex multiplet in the aliphatic region), the aromatic protons of the benzimidazole ring (in the aromatic region), and a broad singlet for the N-H proton of the thione tautomer (which is exchangeable with D₂O). The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the cyclohexyl ring, the aromatic carbons of the benzimidazole core, and a characteristic signal for the C=S carbon of the thione tautomer in the downfield region (typically around 160-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Expected characteristic absorption bands include:

-

N-H stretch: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H group of the imidazole ring.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the cyclohexyl group and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=S stretch: A band in the region of 1200-1050 cm⁻¹, characteristic of the thione group.

-

C=N and C=C stretches: Aromatic and imidazole ring vibrations in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 232.34 g/mol .

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the thiol/thione tautomerism and the nucleophilic character of the sulfur and nitrogen atoms.

-

Alkylation: The sulfur atom is a soft nucleophile and can be readily alkylated with various electrophiles, such as alkyl halides, to form S-substituted derivatives. The nitrogen atoms can also be alkylated under certain conditions.

-

Oxidation: The thiol group can be oxidized to form a disulfide bridge, linking two benzimidazole molecules.

-

Complexation with Metal Ions: The nitrogen and sulfur atoms can act as ligands to coordinate with various metal ions, forming metal complexes with potential applications in catalysis and materials science.

Potential Applications in Drug Development and Research

While specific biological activities for this compound are not extensively documented, the benzimidazole-2-thiol scaffold is a well-known pharmacophore with a broad range of biological activities.

Figure 2. Reported biological activities of the benzimidazole-2-thiol scaffold.

-

Antimicrobial and Antifungal Activity: Many benzimidazole-2-thiol derivatives have demonstrated potent activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

-

Anticancer Activity: Certain substituted benzimidazole-2-thiols have shown promising anticancer properties, acting through various mechanisms such as the inhibition of tubulin polymerization or the induction of apoptosis.

-

Enzyme Inhibition: The benzimidazole-2-thiol moiety can act as a scaffold for the design of inhibitors for various enzymes, owing to its ability to interact with active sites through hydrogen bonding and hydrophobic interactions.

The introduction of the cyclohexyl group in this compound is expected to increase its lipophilicity, which may enhance its ability to cross cell membranes and potentially improve its pharmacokinetic profile and biological activity. Further research is warranted to explore the specific therapeutic potential of this compound.

Conclusion

This compound is a synthetically accessible molecule with a range of interesting chemical properties. Its structural features, particularly the combination of the benzimidazole-2-thiol pharmacophore with a lipophilic cyclohexyl substituent, make it a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a foundational understanding of its synthesis, characterization, and potential applications, which can serve as a valuable resource for researchers in these areas.

References

An In-depth Technical Guide to 1-cyclohexyl-1H-benzimidazole-2-thiol

CAS Number: 313067-44-6

Introduction: The Benzimidazole Scaffold and the Emergence of 1-cyclohexyl-1H-benzimidazole-2-thiol

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This has resulted in a number of successful drugs, including the proton pump inhibitors omeprazole and pantoprazole, and the anthelmintic agent albendazole.[1][3]

Within this privileged scaffold, the 2-mercaptobenzimidazole (benzimidazole-2-thiol) moiety has garnered significant attention for its diverse biological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][4] The introduction of various substituents at the N-1 and S-2 positions of the benzimidazole-2-thiol core allows for the fine-tuning of its physicochemical properties and biological activity.

This guide focuses on a specific derivative, This compound (CAS 313067-44-6). While this individual compound is not extensively characterized in publicly available literature, its chemical structure suggests significant potential for biological activity. This document will, therefore, provide a comprehensive overview of its chemical properties, a proposed synthetic route based on established methodologies for analogous compounds, and an exploration of its potential therapeutic applications and mechanisms of action, grounded in the broader understanding of the benzimidazole-2-thiol class of molecules.

Chemical Properties and Characterization

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 313067-44-6 | N/A |

| Molecular Formula | C₁₃H₁₆N₂S | N/A |

| Molecular Weight | 232.35 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | N/A |

Note: Some physical properties are predicted based on the general characteristics of similar compounds as specific experimental data for this molecule is limited.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process, starting with the formation of the benzimidazole-2-thiol core, followed by the N-alkylation with a cyclohexyl group. This proposed pathway is based on well-established and frequently cited synthetic methodologies for this class of compounds.[3][5][6]

Step 1: Synthesis of 1H-benzimidazole-2-thiol

The initial and crucial step is the synthesis of the 1H-benzimidazole-2-thiol scaffold. A widely used and efficient method involves the condensation reaction of o-phenylenediamine with carbon disulfide.[5][6][7]

Reaction:

Caption: Synthesis of 1H-benzimidazole-2-thiol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine in a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagents: To this solution, add a catalytic amount of a base, such as potassium hydroxide or a tertiary amine (e.g., triethylamine), to facilitate the reaction.[7][8]

-

Reaction with Carbon Disulfide: Slowly add carbon disulfide to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 1H-benzimidazole-2-thiol, will precipitate out of the solution.

-

Purification: The precipitate can be collected by filtration, washed with a cold solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: N-Alkylation to Yield this compound

The second step involves the introduction of the cyclohexyl group at the N-1 position of the benzimidazole ring. This is typically achieved through an N-alkylation reaction using a cyclohexyl halide (e.g., cyclohexyl bromide or iodide) in the presence of a base.[9]

Reaction:

Caption: N-alkylation to form the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 1H-benzimidazole-2-thiol in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Base: Add a suitable base, such as potassium carbonate or sodium hydride, to the suspension. The base will deprotonate the nitrogen of the imidazole ring, forming a nucleophilic anion.

-

Addition of Alkylating Agent: To this mixture, add cyclohexyl bromide or cyclohexyl iodide dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Isolation: Pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Potential Therapeutic Applications and Biological Activity

Potential as an Antimicrobial Agent

Benzimidazole derivatives are well-established as potent antimicrobial agents.[4] They have demonstrated broad-spectrum activity against various strains of bacteria and fungi.[4] The mechanism of their antibacterial action is often attributed to the inhibition of essential cellular processes.

Potential as an Anticancer Agent

Numerous studies have reported the anticancer properties of benzimidazole-2-thiol derivatives. Their mode of action in cancer cells is often multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and targeting of specific signaling pathways.

Potential as an Enzyme Inhibitor

The benzimidazole scaffold is a common feature in many enzyme inhibitors. For instance, certain derivatives have been shown to inhibit enzymes like α-glucosidase, which is relevant for the management of diabetes.[3]

Proposed Mechanism of Action

The precise molecular targets of this compound remain to be elucidated. However, based on the known mechanisms of related benzimidazole compounds, several putative pathways can be proposed.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many benzimidazole-based anthelmintics and some anticancer agents is the inhibition of tubulin polymerization.[10] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell structure. The cyclohexyl group may influence the binding affinity and selectivity for tubulin isoforms.

Caption: Proposed mechanism of tubulin polymerization inhibition.

Inhibition of Bacterial Topoisomerases

For its potential antibacterial activity, this compound may target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.

Interaction with Other Biological Targets

The versatile benzimidazole scaffold can interact with a variety of other biological targets, including kinases, polymerases, and G-protein coupled receptors. The specific interactions will depend on the three-dimensional structure of the compound and the nature of the binding pocket of the target protein.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich family of benzimidazole derivatives. The synthetic route proposed in this guide provides a clear and feasible pathway for its preparation, enabling further investigation into its biological properties.

Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the compound's structure and purity confirmed using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

Comprehensive Biological Screening: The compound should be screened against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and a panel of relevant enzymes.

-

Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be performed to identify the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues with modifications to the cyclohexyl and benzimidazole moieties would provide valuable insights into the SAR and help in the design of more potent and selective compounds.

References

-

Alam, M. A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44265–44279. [Link]

-

Nassar, N. M., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12. [Link]

-

Khan, I., et al. (2022). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Pharmaceuticals, 15(12), 1541. [Link]

-

Kouass, S. A., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.[Link]

-

Patel, H. R., et al. (2019). Synthesis of Some Novel S-Substituted and N-Substituted 1H- benzo[d]imidazole-2-thiol Derivatives and their Microbial Activity. Journal of Biological and Chemical Chronicles. [Link]

-

Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

- Hafen, F., & Runsink, J. (1974). U.S. Patent No. 3,842,098. Washington, DC: U.S.

-

Ghareb, N., et al. (2013). Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. Life Science Journal, 10(4). [Link]

-

Li, Y., et al. (2018). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. Molecules, 23(11), 2959. [Link]

-

Wang, M. L., & Hsieh, Y. A. (1995). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Industrial & Engineering Chemistry Research, 34(11), 3749-3756. [Link]

-

Abdel-Ghani, N. T., et al. (2023). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Molecular Structure, 1286, 135548. [Link]

-

Kumar, A., et al. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. International Journal of Scholarly Research and Reviews, 2(2), 122-134. [Link]

-

Wang, M. L., & Hsieh, Y. A. (1994). Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature. Industrial & Engineering Chemistry Research, 33(4), 820-826. [Link]

-

Francesconi, V., et al. (2019). Synthesis and Biological Evaluation of Novel (thio)semicarbazone-Based Benzimidazoles as Antiviral Agents against Human Respiratory Viruses. Molecules, 24(20), 3769. [Link]

Sources

- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. srrjournals.com [srrjournals.com]

- 3. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. eresearchco.com [eresearchco.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure of 1-Cyclohexyl-1H-benzimidazole-2-thiol

The benzimidazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, rendering it a "privileged scaffold" in drug development.[1][3] This has led to a plethora of clinically significant drugs for a wide range of therapeutic applications, including anticancer, antiviral, antihypertensive, and antifungal agents.[2][4][5][6][7] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. The introduction of a thiol group at the 2-position and a cyclohexyl moiety at the 1-position, as in this compound, creates a molecule with a distinct three-dimensional profile and chemical reactivity, poised for exploration in various therapeutic contexts. This guide provides a comprehensive analysis of its molecular structure, synthesis, and potential applications, grounded in established scientific principles and experimental data.

Molecular Structure and Synthesis

The molecular structure of this compound is characterized by the fusion of a benzene ring and an imidazole ring, with a cyclohexyl group attached to one of the nitrogen atoms and a thiol group at the 2-position of the imidazole ring. This structure can exist in tautomeric forms, primarily the thione and thiol forms. Spectroscopic evidence for similar benzimidazole-2-thiols suggests that the thione form is predominant in the solid state.[8]

The synthesis of this compound can be achieved through a multi-step process, beginning with the alkylation of a suitable o-phenylenediamine derivative, followed by cyclization with a thiocarbonyl source. A general synthetic pathway is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: A generalized synthetic workflow for this compound.

Structural Elucidation through Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the protons of the cyclohexyl group, and the N-H proton of the imidazole ring (if present in the thiol tautomer) or the S-H proton (in the thione form). The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The cyclohexyl protons would exhibit complex multiplets in the upfield region (δ 1.0-2.5 ppm). The N-H or S-H proton signal would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. For instance, in 2-cyclohexyl-1H-benzo[d]imidazole, the aromatic protons appear at δ 7.60 and 7.22-7.17 ppm, while the cyclohexyl protons are observed between δ 1.15 and 2.79 ppm.[9]

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The spectrum would show signals for the aromatic carbons, with the carbon attached to the sulfur (C2) appearing at a characteristic downfield shift. The carbons of the cyclohexyl group would resonate in the aliphatic region. In a related compound, 2-cyclohexyl-1H-benzo[d]imidazole, the benzimidazole carbons appear between δ 114.7 and 157.4 ppm, and the cyclohexyl carbons are found between δ 26.0 and 33.8 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A broad band in the region of 3100-3400 cm⁻¹ would indicate the presence of the N-H group in the imidazole ring.

-

C-H stretches: Aromatic C-H stretches would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group would be observed between 2850-2960 cm⁻¹.

-

C=N stretch: A sharp absorption around 1620-1650 cm⁻¹ is characteristic of the C=N bond within the imidazole ring.

-

C=S stretch: The presence of the thione tautomer would be indicated by a C=S stretching vibration, typically in the range of 1050-1250 cm⁻¹.

For various benzimidazole-2-thiol derivatives, the IR spectra show characteristic peaks for N-H, C=N, and C=S vibrations, confirming the benzimidazole-2-thione structure.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₃H₁₆N₂S), the expected molecular weight is approximately 232.35 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the cyclohexyl group and other characteristic fragments of the benzimidazole-2-thiol core.

| Spectroscopic Data Summary (Predicted) | |

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 7.0-8.0), Cyclohexyl protons (δ 1.0-2.5), N-H/S-H proton (broad singlet) |

| ¹³C NMR | Aromatic carbons (δ 110-160), Cyclohexyl carbons (δ 25-40), C=S carbon (δ ~170) |

| IR (cm⁻¹) | N-H (3100-3400), Aromatic C-H (3000-3100), Aliphatic C-H (2850-2960), C=N (~1630), C=S (1050-1250) |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~232 |

Potential Applications in Drug Development

The benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[2][3][12] Derivatives of benzimidazole-2-thiol have demonstrated significant potential in various therapeutic areas.

Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antibacterial and antifungal properties of benzimidazole derivatives.[2][4][6] The presence of the thiol group can enhance these activities, potentially through mechanisms involving enzyme inhibition or disruption of microbial cell membranes.

Anticancer Properties

Benzimidazole-containing compounds have shown promise as anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of kinase activity.[1][13] The lipophilic cyclohexyl group in this compound may enhance cell permeability and interaction with hydrophobic pockets in target proteins.

Antiviral and Other Activities

Derivatives of benzimidazole have also been investigated for their antiviral, anti-inflammatory, and antioxidant activities.[4][7][12] The specific structural features of this compound make it an interesting candidate for screening against a wide range of biological targets.

Detailed Experimental Protocol: NMR Spectroscopic Analysis

The following protocol outlines the steps for acquiring and analyzing the NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

Purified this compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)

-

5 mm NMR tubes

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

-

Assign the signals in the ¹³C spectrum to the corresponding carbon atoms based on their chemical shifts and, if available, data from 2D NMR experiments (e.g., HSQC, HMBC).

-

Molecular Structure Visualization

Caption: 2D representation of this compound.

Conclusion

This compound is a molecule of significant interest due to its foundation on the pharmacologically privileged benzimidazole scaffold. While a complete experimental characterization of this specific derivative is not extensively documented in publicly available literature, a comprehensive understanding of its molecular structure and properties can be confidently inferred from the wealth of data on analogous compounds. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The inherent biological potential of the benzimidazole-2-thiol core, coupled with the modulatory effects of the cyclohexyl substituent, positions this compound as a valuable candidate for further investigation in drug discovery programs.

References

-

Structural modification of benzimidazole-2-thiol as active medicinal agents (a–k). (URL: [Link])

-

Supporting Information for "Aerobic Dehydrogenative C-H/N-H Annulation of Aldehydes with Anilines for the Synthesis of 2-Substituted Benzimidazoles". (URL: [Link])

-

Benzimidazole containing some pharmacologically important compounds. (URL: [Link])

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (URL: [Link])

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (URL: [Link])

-

1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid. (URL: [Link])

-

Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (URL: [Link])

-

The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (URL: [Link])

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (URL: [Link])

-

Biological activities of benzimidazole derivatives: A review. (URL: [Link])

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (URL: [Link])

-

Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase. (URL: [Link])

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (URL: [Link])

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (URL: [Link])

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (URL: [Link])

-

2-Benzimidazolethiol. (URL: [Link])

-

Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (URL: [Link])

-

1-Cyclohexyl-2-thien-2-YL-1H-benzimidazole-5-carboxylic acid. (URL: [Link])

-

Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. (URL: [Link])

-

Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. (URL: [Link])

-

1H-Benzimidazole. (URL: [Link])

-

Crystal structure of 2[2'/-cyclohexyl]ethyl benzimidazole, C15H20N2. (URL: [Link])

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide. (URL: [Link])

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (URL: [Link])

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (URL: [Link])

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (URL: [Link])

-

Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. (URL: [Link])

-

cyclohexyl 1H-benzimidazole-2-carboxylate. (URL: [Link])

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 11. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

1-cyclohexyl-1H-benzimidazole-2-thiol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Cyclohexyl-1H-benzimidazole-2-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental protocols to offer predictive insights and practical guidance. The guide covers the physicochemical properties influencing solubility, predicted solubility in various classes of organic solvents, and detailed methodologies for empirical solubility determination.

Introduction to this compound

This compound, with a molecular formula of C₁₃H₁₆N₂S and a molecular weight of 232.34, is a heterocyclic compound featuring a benzimidazole core.[1] The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, known for a wide array of biological activities.[2] The solubility of this compound is a critical parameter for its application in drug discovery and development, influencing formulation, bioavailability, and performance in biological assays.

The structure incorporates a bulky, nonpolar cyclohexyl group at the N1 position and a thiol group at the C2 position. These substitutions on the core benzimidazole ring system dictate its interactions with various solvents and are central to understanding its solubility profile.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties. For this compound, the key determinants are its polarity, hydrogen bonding capability, and molecular structure.

| Property | Predicted Influence on Solubility |

| Molecular Weight | 232.34 g/mol [1] |

| Polarity | The benzimidazole core possesses polar characteristics due to the nitrogen atoms. The thiol group also contributes to polarity. However, the large, nonpolar cyclohexyl group significantly increases the lipophilicity of the molecule. The calculated XLogP3-AA for structurally similar compounds, such as cyclohexyl 1H-benzimidazole-2-carboxylate (XLogP3-AA of 3.5), suggests that the target molecule is predominantly nonpolar.[3] |

| Hydrogen Bonding | The molecule has a hydrogen bond donor (the N-H of the tautomeric thione form) and hydrogen bond acceptors (the nitrogen atoms). This allows for interactions with protic solvents. |

| Tautomerism | The 2-thiol group can exist in tautomeric equilibrium with its thione form (1-cyclohexyl-1,3-dihydro-2H-benzimidazole-2-thione). This equilibrium can be influenced by the solvent environment, which in turn affects solubility. |

Predicted Solubility in Organic Solvents

Based on the physicochemical properties, a predictive solubility profile can be constructed. It is important to note that these are predictions and should be confirmed experimentally.

High Predicted Solubility

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are predicted to be excellent solvents for this compound. Their high polarity and ability to accept hydrogen bonds will facilitate the dissolution of the polar benzimidazole core, while their organic nature will accommodate the nonpolar cyclohexyl group. For many benzimidazole derivatives, DMSO is a solvent of choice.[4]

-

Chlorinated Solvents: Dichloromethane and chloroform are likely to be effective solvents. While the solubility of the parent benzimidazole in dichloromethane is low, the addition of the lipophilic cyclohexyl group should significantly enhance solubility in these types of solvents.[5][6]

Moderate Predicted Solubility

-

Alcohols: Methanol and ethanol should be reasonably good solvents, particularly when heated. Their ability to act as both hydrogen bond donors and acceptors will interact favorably with the benzimidazole core. However, the nonpolar cyclohexyl group may limit the extent of solubility compared to more polar aprotic solvents. Recrystallization of benzimidazole derivatives from ethanol is a common practice, indicating good solubility at higher temperatures.[7]

-

Ketones: Acetone and methyl ethyl ketone are expected to be moderate solvents. Their polarity is sufficient to interact with the polar functionalities of the molecule.

-

Ethers: Tetrahydrofuran (THF) is predicted to be a moderate solvent due to its ability to accept hydrogen bonds.

Low Predicted Solubility

-

Nonpolar Solvents: Solvents such as hexanes, cyclohexane, and toluene are predicted to be poor solvents. While they would interact with the cyclohexyl group, they lack the polarity and hydrogen bonding capability to effectively solvate the polar benzimidazole-2-thiol core. Studies on the parent benzimidazole show limited solubility in toluene.[5][6]

Experimental Determination of Solubility

To obtain accurate solubility data, empirical determination is necessary. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Preparation: Add approximately 1-2 mg of this compound to a small vial.

-

Solvent Addition: Add 0.1 mL of the chosen solvent to the vial.

-

Observation: Agitate the vial at room temperature and observe if the solid dissolves completely.

-

Heating: If the solid does not dissolve, gently heat the vial and observe any changes in solubility.

-

Classification: Classify the solubility as:

-

Freely Soluble: Dissolves completely in 0.1 mL.

-

Soluble: Dissolves after the addition of up to 0.5 mL.

-

Sparingly Soluble: Dissolves after the addition of up to 1.0 mL.

-

Insoluble: Does not completely dissolve in 1.0 mL.

-

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining equilibrium solubility.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring that a solid phase remains after equilibration.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[8]

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8]

-

Calculation: The solubility is then calculated based on the concentration of the saturated solution.

Factors Influencing Solubility in Experimental Settings

-

pH: For benzimidazole derivatives, solubility can be pH-dependent. While this is more critical in aqueous solutions, the presence of acidic or basic impurities in organic solvents can influence solubility. Benzimidazoles are generally weak bases, and their solubility can often be increased by lowering the pH.[8]

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[4] It is crucial to control the temperature during solubility determination.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for a robust predictive assessment of its behavior in various organic solvents. The bulky, nonpolar cyclohexyl group suggests a preference for less polar organic solvents compared to the parent benzimidazole. For practical applications, the predicted solubility profile serves as a valuable starting point, but it must be supplemented with empirical data generated through standardized protocols such as the shake-flask method. This guide provides the theoretical foundation and the practical steps for researchers to effectively work with this compound.

References

- BenchChem. (n.d.). Enhancing Benzimidazole Compound Solubility for Biological Assays.

-

Domańska, U., Pobudkowska, A., & Rogalski, M. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 50(3), 937–941. [Link]

-

ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclohexyl-2-thien-2-YL-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

PubChem. (n.d.). cyclohexyl 1H-benzimidazole-2-carboxylate. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5357. [Link]

- BenchChem. (n.d.). An In-depth Technical Guide on the Chemical Properties of 2-(benzylthio)-1H-benzimidazole.

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cyclohexyl 1H-benzimidazole-2-carboxylate | C14H16N2O2 | CID 153784070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Postulated Mechanisms of Action of 1-cyclohexyl-1H-benzimidazole-2-thiol

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This guide focuses on 1-cyclohexyl-1H-benzimidazole-2-thiol, a specific derivative whose precise mechanism of action is not yet fully elucidated. However, by synthesizing the extensive research conducted on the broader benzimidazole-2-thiol class, we can delineate a series of highly plausible biological targets and pathways. This document provides a comprehensive overview of these postulated mechanisms, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. We will explore the underlying molecular interactions, such as enzyme inhibition and disruption of cellular structures, that likely contribute to these effects. Furthermore, this guide furnishes detailed experimental protocols and workflows, empowering researchers to systematically investigate and validate the mechanism of action for this and related compounds. The narrative is grounded in authoritative scientific literature, aiming to bridge the gap between existing knowledge and future discovery in the field of drug development.

Introduction: The Benzimidazole-2-Thiol Scaffold

A Privileged Structure in Drug Discovery

The fusion of benzene and imidazole rings gives rise to the benzimidazole system, a heterocyclic scaffold that is a structural isostere of naturally occurring purines.[1] This mimicry allows benzimidazole derivatives to interact with a wide array of biological macromolecules, leading to a diverse range of pharmacological effects.[2][3] Consequently, this core is found in numerous FDA-approved drugs, demonstrating its clinical significance in treating various conditions, from viral infections to cancer.[3][4] The versatility of the benzimidazole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity.[5]

The Role of the 2-Thiol and 1-Cyclohexyl Moieties

The presence of a thiol (-SH) group at the C-2 position of the benzimidazole ring is particularly significant. The sulfur atom's nucleophilicity and its capacity for oxidation to form disulfide bridges or to coordinate with metal ions in enzyme active sites are key features that can drive molecular interactions.[6] Thiols are known to interfere with carcinogenic processes by scavenging harmful molecules and regulating cellular redox status.[7] The addition of a cyclohexyl group at the N-1 position introduces a bulky, lipophilic moiety. This can enhance membrane permeability and promote hydrophobic interactions within the binding pockets of target proteins, potentially increasing potency and modulating the pharmacokinetic profile of the compound.[8][9]

Postulated Mechanisms of Action

Based on extensive literature on related benzimidazole-2-thiol derivatives, this compound is likely a multi-target agent. The following sections detail the most probable mechanisms.

Antimicrobial and Antifungal Activity

The benzimidazole scaffold is a well-established antimicrobial agent.[2][10] Its structural similarity to purine suggests a mechanism related to the inhibition of nucleic acid synthesis.[10]

-

2.1.1 Inhibition of Bacterial Topoisomerases: A primary hypothesis for the antibacterial action of benzimidazoles is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[11] These enzymes are essential for managing DNA supercoiling during replication. Their inhibition leads to the cessation of DNA synthesis and, ultimately, bacterial cell death.[11]

-

2.1.2 Antifungal Mechanisms: In fungi, benzimidazole derivatives have been shown to interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. Other studies suggest that they can inhibit key enzymes or even chelate essential metal ions necessary for fungal growth.[1]

Antiviral Activity

Benzimidazole derivatives have demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses.[12][13][14]

-

2.2.1 Inhibition of Viral Polymerase: A key antiviral mechanism for benzimidazoles is the allosteric inhibition of viral RNA-dependent RNA polymerase (RdRP), as demonstrated in studies against Hepatitis C Virus (HCV).[12] These compounds are thought to bind to a non-catalytic site on the enzyme, inducing a conformational change that blocks its polymerization activity.

-

2.2.2 Inhibition of Viral Helicase: The NTPase/helicase enzyme, crucial for unwinding viral nucleic acids during replication, is another validated target. N-alkylated benzimidazole analogues have been shown to inhibit the helicase activity of HCV and other Flaviviridae family members.[15]

Anticancer (Antineoplastic) Activity

The anticancer potential of benzimidazoles is multifaceted, involving the disruption of cellular division, inhibition of key signaling pathways, and induction of apoptosis.[3][16]

-

2.3.1 Inhibition of Tubulin Polymerization: A well-documented mechanism for many benzimidazole compounds is the inhibition of microtubule formation by binding to tubulin, often at the colchicine binding site.[16][17] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, preventing mitosis and leading to apoptotic cell death.[17]

-

2.3.2 Protein Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. Benzimidazole derivatives have been developed as potent inhibitors of various kinases, including Inducible T-cell Kinase (ITK), EGFR, and HER2.[18][19][20] They typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain.

-

2.3.3 Topoisomerase I/II Inhibition: Similar to their antibacterial counterparts, some anticancer benzimidazoles target human topoisomerases. By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and apoptosis.[17][21]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and benzimidazoles have shown promise in modulating inflammatory pathways.[4]

-

2.4.1 Myeloperoxidase (MPO) Inhibition: MPO is an enzyme released by neutrophils that produces hypochlorous acid (HOCl), a potent oxidizing agent that can cause tissue damage during inflammation. Benzimidazole-2-thione derivatives have been identified as effective inhibitors of both the chlorination and peroxidation cycles of MPO, positioning them as potential therapeutics for inflammatory diseases.[22]

Table 1: Summary of Postulated Biological Activities and Molecular Targets

| Biological Activity | Putative Molecular Target(s) | Potential Therapeutic Area |

| Antimicrobial | DNA Gyrase, Topoisomerase IV, Ergosterol Synthesis Pathway | Infectious Diseases |

| Antiviral | RNA-Dependent RNA Polymerase (RdRP), NTPase/Helicase | Viral Infections (e.g., HCV, Flaviviruses) |

| Anticancer | Tubulin, Protein Kinases (ITK, EGFR, etc.), Topoisomerase I/II | Oncology |

| Anti-inflammatory | Myeloperoxidase (MPO), Cyclooxygenase (COX) | Inflammatory Diseases |

Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is required.

Workflow for Assessing Anticancer Activity

This workflow outlines the progression from broad cytotoxicity screening to specific molecular target validation.

Caption: Tiered workflow for anticancer mechanism of action studies.

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Objective: To determine if this compound inhibits tubulin polymerization in vitro.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

Test compound dissolved in DMSO

-

Nocodazole (positive control), Paclitaxel (positive control for polymerization)

-

DMSO (vehicle control)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Methodology:

-

Reagent Preparation: Reconstitute tubulin on ice in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice for no more than 30 minutes.

-

Compound Preparation: Prepare serial dilutions of the test compound, nocodazole, and paclitaxel in G-PEM buffer. The final DMSO concentration in all wells should be kept constant and low (<1%).

-

Assay Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the compound dilutions (or controls) to triplicate wells.

-

Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well. Mix gently.

-

Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot absorbance (OD 340 nm) versus time for each concentration. Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau absorbance). Determine the IC50 value for the test compound by plotting the inhibition of polymerization against the compound concentration.

Protocol: Antiviral Plaque Reduction Assay

This cell-based assay is a gold standard for quantifying the inhibition of viral infection and replication.

Objective: To determine the efficacy of this compound against a specific virus (e.g., RSV, YFV).[23]

Materials:

-

Host cell line permissive to the virus (e.g., Vero cells)

-

Virus stock of known titer (Plaque Forming Units/mL)

-

Growth medium and infection medium (low serum)

-

Test compound dissolved in DMSO

-

Known antiviral drug (positive control)

-

Semi-solid overlay (e.g., methylcellulose or agar in medium)

-

Crystal Violet staining solution

Methodology:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer within 24 hours.

-

Infection: Aspirate the growth medium. Infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.

-

Compound Treatment: During adsorption, prepare serial dilutions of the test compound and controls in the semi-solid overlay medium.

-

Overlay: After adsorption, remove the viral inoculum and wash the cells. Add 2 mL of the compound-containing overlay to each well.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 3-7 days, virus-dependent).

-

Staining and Counting: Aspirate the overlay. Fix the cells (e.g., with 10% formalin) and then stain with Crystal Violet. The plaques will appear as clear zones against a purple background of viable cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control for each compound concentration. Determine the EC50 (50% effective concentration) from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) should be run to determine the CC50 and calculate the Selectivity Index (SI = CC50/EC50).

Diagram: Postulated Kinase Inhibition Mechanism

This diagram illustrates how a benzimidazole derivative might act as an ATP-competitive kinase inhibitor, blocking the phosphorylation of a substrate protein and inhibiting downstream signaling.

Caption: Competitive inhibition of a protein kinase by a benzimidazole derivative.

Pharmacokinetic Considerations

The pharmacokinetic profile of benzimidazole derivatives can be complex and variable.[8][9] Generally, they are subject to first-pass metabolism in the liver, which can lead to the formation of both active and inactive metabolites.[9] Bioavailability can be low and influenced by factors such as formulation and co-administration with other drugs.[8] The lipophilic nature of the cyclohexyl group in this compound may enhance its absorption and distribution, but could also make it more susceptible to metabolic transformation. Any in vivo studies must be preceded by thorough pharmacokinetic profiling to ensure adequate exposure at the target site.

Summary and Future Directions

While the precise mechanism of action for this compound remains to be experimentally defined, the wealth of data on related benzimidazole-2-thiol compounds provides a strong foundation for targeted investigation. The most plausible mechanisms involve the inhibition of key enzymes central to the lifecycle of pathogens and the proliferation of cancer cells, including topoisomerases, viral polymerases, protein kinases, and tubulin.

Future research should prioritize a systematic screening of this compound against a diverse panel of enzymatic and cellular assays, guided by the workflows presented in this guide. Initial broad-spectrum screening for antimicrobial, antiviral, and anticancer activity will be crucial to identify the most promising therapeutic avenue. Subsequent deep dives into the specific molecular targets within that area, using biochemical assays, structural biology (such as X-ray crystallography), and in vivo models, will be necessary to fully elucidate its mechanism of action and validate its potential as a novel therapeutic agent.

References

- Abbood, H. A., et al. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. This article may not be available online.

-

Constantin, M-D., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2014). Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. ResearchGate. Available at: [Link]

-

Kouassi, A., et al. (2021). Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. SCIRP. Available at: [Link]

-

Review on antimicrobial activity of 2-substitude-benzimidazole compouds. (2023). LinkedIn. Available at: [Link]

-

Tomei, L., et al. (2003). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology. Available at: [Link]

-

Castelli, M., et al. (2000). Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives. PubMed. Available at: [Link]

-

Burch, J. D., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). PubMed. Available at: [Link]

- Agarwal, D. K., & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface. This article may not be available online.

-

Spasov, A. A., et al. (2002). Pharmacokinetic of benzimidazole derivatives. PubMed. Available at: [Link]

-

Yotova, L., et al. (2017). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules. Available at: [Link]

-

Shaukat, A., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon. Available at: [Link]

-

Saylam, M., et al. (2023). Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase. European Journal of Medicinal Chemistry. Available at: [Link]

-

De Martino, G., et al. (2004). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed. Available at: [Link]

-

Yancheva, D. Y., et al. (2023). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules. Available at: [Link]

-

Constantin, M-D., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]

-

Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy. Available at: [Link]

-

Representation of various targets of 1H-benzimidazolederivatives having anticancer effects. (2024). ResearchGate. Available at: [Link]

-

La Colla, P., et al. (2022). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. MDPI. Available at: [Link]

-

Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Oncotarget. Available at: [Link]

-

Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy Meditsinskoi Khimii. Available at: [Link]

-

Aroua, L. M., et al. (2024). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry. Available at: [Link]

-

Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. Available at: [Link]

-

Al-Ostath, R. A., et al. (2024). From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies. RSC Advances. Available at: [Link]

-

Huber, W. W., & Parzefall, W. (2007). Thiols and the chemoprevention of cancer. Current Opinion in Pharmacology. Available at: [Link]

-

Zhou, J., et al. (2014). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Pharmaceuticals. Available at: [Link]

-

De Lucca, G. V., et al. (2007). Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Yotova, L., et al. (2019). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. This article may not be available online.

-

Al-Salahi, R., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals. Available at: [Link]

-

Kumar, G. S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]

-

Taran, A. S., et al. (2023). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]

-

Taran, A. S., et al. (2023). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]

- 3. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]

- 6. benchchem.com [benchchem.com]

- 7. Thiols and the chemoprevention of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 9. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 1-cyclohexyl-1H-benzimidazole-2-thiol

An In-Depth Technical Guide to the Biological Activity of 1-Cyclohexyl-1H-benzimidazole-2-thiol

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines and its presence in numerous pharmacologically active compounds.[1][2] This guide focuses on a specific derivative, this compound, providing a comprehensive technical overview of its synthesis, diverse biological activities, and underlying mechanisms of action. We will delve into its potent antimicrobial and promising anticancer properties, detailing the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile molecule.

Introduction: The Benzimidazole Privileged Scaffold

Benzimidazole is a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings. This structural motif is of significant interest because it mimics the structure of purine nucleoside bases, allowing benzimidazole derivatives to readily interact with various biopolymers and biological systems.[1] The versatility of the benzimidazole ring, which can be readily substituted at various positions, has led to the development of a vast library of compounds with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive activities.[1][2]

The subject of this guide, this compound, incorporates key structural features:

-

A benzimidazole core , the foundational pharmacophore.

-

A cyclohexyl group at the N-1 position, which significantly increases the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes.

-

A thiol (or thione) group at the C-2 position. This group is crucial, as benzimidazole-2-thiols exist in a thione-thiol tautomeric equilibrium and provide a reactive handle for further chemical modification to generate novel derivatives.[3]

This unique combination of functional groups bestows upon this compound a distinct profile of biological activity, which we will explore in detail.

General Synthesis Pathway

The synthesis of this compound is typically achieved through a well-established condensation reaction. The causality behind this choice of pathway lies in its efficiency and the ready availability of starting materials.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: N-cyclohexyl-o-phenylenediamine is prepared or procured as the primary starting material. Carbon disulfide (CS₂) serves as the source for the C-2 carbon and sulfur atoms. Potassium hydroxide (KOH) or another suitable base is used as a catalyst.

-

Condensation Reaction: Equimolar amounts of N-cyclohexyl-o-phenylenediamine and carbon disulfide are dissolved in a suitable solvent, such as ethanol.

-

Catalysis and Reflux: The basic catalyst (e.g., KOH) is added to the mixture. The reaction is then heated to reflux for several hours. The elevated temperature provides the necessary activation energy for the cyclization to occur.

-

Monitoring: The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by acidifying the solution with an acid like acetic acid. The resulting solid is collected by filtration, washed with water to remove impurities, and then purified by recrystallization from a solvent such as ethanol to yield the final product.

This method is a variation of the standard synthesis for benzimidazole-2-thiols, which involves the reaction of an o-phenylenediamine with CS₂.[4][5]

Caption: General synthetic workflow for this compound.

Antimicrobial Activity

Benzimidazole derivatives are widely recognized for their potent activity against a broad range of pathogenic microorganisms.[1][6] The lipophilic cyclohexyl moiety and the reactive thiol group of this compound suggest significant potential in this area.

Antibacterial Activity

The evaluation of antibacterial efficacy is critical for any new potential antimicrobial agent. The primary goal is to determine the lowest concentration of the compound that can inhibit the visible growth of bacteria, known as the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This quantitative method is considered a gold standard for susceptibility testing.[7][8]

-

Preparation of Compound Stock: A stock solution of this compound is prepared in a suitable solvent like DMSO.

-

Serial Dilution: The compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing compound concentrations across the plate.[8]

-

Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8][9]

Table 1: Hypothetical Antibacterial Activity Data

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 8 |

| Bacillus subtilis | Positive | 16 |

| Escherichia coli | Negative | 32 |